molecular formula C15H13ClN4O2S B5837085 N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5837085
M. Wt: 348.8 g/mol
InChI Key: NGNCWLHIWWKRNI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as CTFA, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. CTFA belongs to the class of compounds known as thioacetamides, which have been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is not well-understood. However, it has been suggested that N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide may inhibit the growth of fungal and bacterial strains by interfering with their cell wall synthesis. N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide may also exhibit its antitumor activity by inducing apoptosis, inhibiting angiogenesis, and modulating the immune system.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and xanthine oxidase. N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has also been shown to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is also stable under a wide range of conditions, which makes it suitable for long-term storage. However, N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has several limitations for lab experiments. It is a toxic compound and requires special handling and disposal procedures. N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is also relatively insoluble in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide. One area of research is to elucidate the mechanism of action of N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide. This will help to better understand the biological activities of N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide and may lead to the development of more effective therapeutic agents. Another area of research is to explore the potential of N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide as a lead compound for the development of new drugs. N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to exhibit a range of biological activities, which makes it a promising candidate for drug development. Finally, the use of N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide in combination with other drugs may enhance its therapeutic efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide involves the reaction of 4-chlorophenylacetic acid with thiosemicarbazide, followed by the condensation of the resulting product with 2-furylacetaldehyde. The final step involves the reaction of the resulting compound with methyl iodide. The synthesis of N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has been well-established and has been reported in several scientific publications.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antifungal, antibacterial, and antitumor activities. N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to inhibit the growth of several fungal and bacterial strains, including Candida albicans, Escherichia coli, and Staphylococcus aureus. N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide has also been shown to exhibit cytotoxicity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c1-20-14(12-3-2-8-22-12)18-19-15(20)23-9-13(21)17-11-6-4-10(16)5-7-11/h2-8H,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNCWLHIWWKRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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